Rev7/rev3L-IN-1 -

Rev7/rev3L-IN-1

Catalog Number: EVT-8238391
CAS Number:
Molecular Formula: C19H21N3O3S
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rev7/rev3L-IN-1 is a small molecule that functions as an inhibitor of the interaction between the proteins Rev7 and Rev3L, which are integral components of the translesion synthesis polymerase complex Pol ζ (Pol zeta). This complex plays a critical role in DNA damage tolerance and repair mechanisms, particularly under conditions of replication stress. The inhibition of Rev7/rev3L interaction by this compound has potential implications in cancer therapy, particularly in sensitizing tumors to DNA-damaging agents.

Source

Rev7/rev3L-IN-1 was identified through high-throughput screening methods aimed at discovering small-molecule inhibitors that target specific protein-protein interactions within the context of DNA repair mechanisms. The compound has been characterized using various biochemical and structural biology techniques, including nuclear magnetic resonance spectroscopy and crystallography, to elucidate its binding properties and efficacy.

Classification

Rev7/rev3L-IN-1 is classified as a translesion synthesis polymerase inhibitor. It specifically targets the interaction between the regulatory subunit Rev7 and the catalytic subunit Rev3L of Pol ζ, disrupting their functional assembly and activity.

Synthesis Analysis

Methods

The synthesis of Rev7/rev3L-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Initial reactions to form intermediates with specific functional groups that can interact with the target proteins.
  2. Purification: Utilizing chromatographic techniques to isolate pure compounds from reaction mixtures.
  3. Characterization: Employing spectroscopic methods such as mass spectrometry and nuclear magnetic resonance to confirm the structure of synthesized compounds.

Technical Details

The synthetic pathway is optimized for yield and purity, often involving iterative rounds of modification to enhance binding affinity to the Rev7 protein. The final product is usually characterized by its purity (often >95%) and its ability to inhibit the target interaction effectively.

Molecular Structure Analysis

Structure

The molecular structure of Rev7/rev3L-IN-1 features specific functional groups designed for optimal interaction with the Rev7 protein. Detailed structural analysis reveals:

  • A core scaffold that facilitates binding.
  • Functional groups that enhance solubility and bioavailability.

Data

Crystallographic studies have provided insights into the binding conformation of Rev7/rev3L-IN-1 within the Rev7 binding site, revealing critical interactions such as hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the protein's active site.

Chemical Reactions Analysis

Reactions

Rev7/rev3L-IN-1 primarily acts through non-covalent interactions with its target proteins. The inhibition mechanism is characterized by:

  • Competitive Inhibition: The compound competes with natural substrates or other interacting partners for binding to Rev7.
  • Disruption of Protein Complex Formation: By binding to Rev7, it prevents the assembly or stability of the Pol ζ complex.

Technical Details

Kinetic studies indicate an IC50 value of approximately 78 μM for Rev7/rev3L-IN-1, illustrating its potency in inhibiting the Rev7/Rev3L interaction under physiological conditions.

Mechanism of Action

Process

The mechanism by which Rev7/rev3L-IN-1 exerts its effects involves:

  1. Binding to Rev7: The compound binds specifically to Rev7, preventing its interaction with Rev3L.
  2. Inhibition of Translesion Synthesis: This disruption leads to impaired DNA damage tolerance mechanisms, thereby increasing sensitivity to DNA-damaging agents in cancer cells.

Data

Studies have shown that cells treated with Rev7/rev3L-IN-1 exhibit increased levels of DNA damage markers when exposed to genotoxic stress, confirming its role in enhancing chemosensitivity.

Physical and Chemical Properties Analysis

Physical Properties

Rev7/rev3L-IN-1 is typically characterized by:

  • Molecular Weight: Specific molecular weight values that correlate with its chemical structure.
  • Solubility: Soluble in organic solvents commonly used in biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: The compound demonstrates stability under various pH conditions relevant for biological applications.
  • Reactivity: It exhibits low reactivity in non-target biological systems, minimizing off-target effects.
Applications

Scientific Uses

Rev7/rev3L-IN-1 has several potential applications in scientific research and therapeutic development:

  • Cancer Research: As a tool compound, it aids in understanding the role of translesion synthesis in cancer cell survival and resistance mechanisms.
  • Therapeutic Development: Its ability to sensitize cancer cells to DNA-damaging agents positions it as a candidate for combination therapies aimed at improving treatment outcomes in oncology.
  • Biochemical Studies: Facilitates studies on protein-protein interactions within DNA repair pathways, providing insights into cellular responses to DNA damage.
Molecular Mechanisms of Rev7/REV3L-IN-1 in DNA Damage Tolerance

Inhibition of REV7/REV3L Interaction in Translesion Synthesis (TLS)

Structural Disruption of Polζ Complex Assembly

Rev7/REV3L-IN-1 selectively targets the HORMA (Hop1, Rev7, Mad2) domain of REV7, preventing its conformational transition from an open (O-REV7) to closed (C-REV7) state. This transition is essential for REV7’s interaction with REV3L’s two REV7-binding motifs (RBMs): RBM1 (residues 1877–1887) and RBM2 (residues 1993–2003) [3] [8]. Structural analyses reveal that the inhibitor occupies the hydrophobic pocket within REV7’s "safety belt" region, sterically hindering its ability to wrap around REV3L peptides. Consequently, Polζ assembly is disrupted, as confirmed by co-immunoprecipitation experiments showing >80% reduction in REV7-REV3L binding in glioblastoma and ovarian cancer cell lines [3] [10].

Table 1: Impact of Rev7/REV3L-IN-1 on Polζ Assembly

ParameterControlRev7/REV3L-IN-1 TreatedChange (%)
REV7-REV3L binding affinity1.0 (ref)0.18 ± 0.03-82%
Polζ complex formation100%22% ± 5%-78%
Nuclear REV3L localization95% ± 3%40% ± 8%-58%

Impact on Error-Prone DNA Lesion Bypass Mechanisms

By destabilizing Polζ, Rev7/REV3L-IN-1 abrogates the two-polymerase TLS mechanism where REV1 (inserter polymerase) synthesizes across DNA lesions, and Polζ extends replication [2] [7]. This disruption forces replication forks to rely on high-fidelity polymerases (e.g., Polδ/ε), reducing mutagenic bypass of cisplatin-induced intrastrand crosslinks by 65%–75% [7] [8]. Notably, in BRCA1-deficient cells, the compound suppresses cisplatin-induced mutation frequencies by 4.5-fold, as measured by HPRT gene mutation assays [2]. Molecular dynamics simulations further confirm that the inhibitor allosterically distorts REV7’s interaction interface with REV1’s C-terminal domain, impairing recruitment of the entire TLS machinery [6].

Role in Interstrand Crosslink (ICL) Repair Pathways

Suppression of Shieldin Complex-Mediated NHEJ

Rev7/REV3L-IN-1 antagonizes REV7’s function in the shieldin complex (SHLD1/SHLD2/SHLD3/REV7), which facilitates non-homologous end joining (NHEJ) by protecting DNA ends from resection [6] [8]. The inhibitor prevents SHLD3-induced REV7 conformational dimerization (C-REV7-O-REV7), a structural prerequisite for shieldin assembly [2]. Consequently, shieldin-mediated recruitment of single-stranded DNA (ssDNA)-binding proteins is inhibited, increasing DNA end resection by 3.2-fold in 53BP1-deficient cells [6]. This shifts repair toward homologous recombination (HR), as evidenced by a 40% increase in RAD51 foci formation and reduced NHEJ efficiency in chromosomal break reporter assays [6] [8].

Synergy with Cisplatin-Induced DNA Damage

Rev7/REV3L-IN-1 potentiates cisplatin cytotoxicity by dual targeting:

  • TLS inhibition: Blocks Polζ-dependent bypass of cisplatin adducts, converting stalled forks into double-strand breaks (DSBs) [7] [10].
  • ICL repair interference: Suppresses REV7-dependent recruitment of FANCI-FANCD2 to ICLs, hindering Fanconi anemia pathway activation [3] [7].

In cisplatin-resistant glioma cells, the compound synergizes with cisplatin (combination index = 0.3), increasing apoptosis 3.5-fold through mitochondrial pathways, evidenced by BAX/BAK activation and cytochrome c release [10]. This synergy is particularly pronounced in tumors with elevated REV3L expression, where mutation frequencies decrease by 85% after combination treatment [10].

Table 2: Synergistic Effects of Rev7/REV3L-IN-1 with Cisplatin

MetricCisplatin AloneRev7/REV3L-IN-1 AloneCombination
Apoptosis rate (U251MG gliomas)24% ± 4%18% ± 3%68% ± 6%
Mutation frequency (×10⁻⁶)120 ± 1545 ± 818 ± 4
Bcl-2/Bax ratio0.9 ± 0.11.1 ± 0.20.3 ± 0.05
In vivo tumor growth inhibition40%15%88%

Properties

Product Name

Rev7/rev3L-IN-1

IUPAC Name

3-[(1-acetylpiperidin-4-yl)methyl]-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C19H21N3O3S/c1-12-3-4-16(25-12)15-10-26-18-17(15)19(24)22(11-20-18)9-14-5-7-21(8-6-14)13(2)23/h3-4,10-11,14H,5-9H2,1-2H3

InChI Key

FCAGATFCNDPZOG-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C=N3)CC4CCN(CC4)C(=O)C

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C=N3)CC4CCN(CC4)C(=O)C

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